Cas no 1436283-71-4 (6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine)

6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine is a synthetic organic compound featuring a pyridine core substituted with a methyl group and a methanamine side chain, further functionalized with a propynyl group and a 1,2,4-triazole moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of the triazole ring, which is known for its bioactivity. The propynyl group may enhance reactivity or binding properties, while the pyridine scaffold offers stability and versatility in molecular interactions. Its precise applications would depend on further pharmacological or chemical studies, but its structural features indicate potential as an intermediate or active ingredient in specialized formulations.
6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine structure
1436283-71-4 structure
商品名:6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine
CAS番号:1436283-71-4
MF:C14H17N5
メガワット:255.318281888962
CID:5451389
PubChem ID:71988497

6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine 化学的及び物理的性質

名前と識別子

    • Z1289821787
    • [(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
    • EN300-26622413
    • 1436283-71-4
    • AKOS016947928
    • N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine
    • 6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine
    • インチ: 1S/C14H17N5/c1-3-7-18(8-9-19-12-15-11-16-19)10-14-6-4-5-13(2)17-14/h1,4-6,11-12H,7-10H2,2H3
    • InChIKey: PSEYGFLVUBWXEJ-UHFFFAOYSA-N
    • ほほえんだ: C1(CN(CC#C)CCN2C=NC=N2)=NC(C)=CC=C1

計算された属性

  • せいみつぶんしりょう: 255.14839556g/mol
  • どういたいしつりょう: 255.14839556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.08±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 416.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 5.20±0.12(Predicted)

6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26622413-1.0g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
1.0g
$914.0 2025-03-20
Enamine
EN300-26622413-5.0g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
5.0g
$2650.0 2025-03-20
Enamine
EN300-26622413-0.05g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
0.05g
$768.0 2025-03-20
Enamine
EN300-26622413-0.1g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
0.1g
$804.0 2025-03-20
Enamine
EN300-26622413-0.5g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
0.5g
$877.0 2025-03-20
Enamine
EN300-26622413-2.5g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
2.5g
$1791.0 2025-03-20
Enamine
EN300-26622413-0.25g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
0.25g
$840.0 2025-03-20
Enamine
EN300-26622413-10.0g
[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
1436283-71-4 95.0%
10.0g
$3929.0 2025-03-20

6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine 関連文献

6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamineに関する追加情報

6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine: A Comprehensive Overview

The compound with CAS No. 1436283-71-4, known as 6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 6-position and an amine group at the 2-position. The amine group is further substituted with a propargyl group and a triazole-containing ethyl group, making it a versatile molecule with potential applications in drug design and material science.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to interact with various biological targets. The presence of the pyridine ring in this compound provides a rigid structure that can enhance molecular stability and bioavailability. Additionally, the substitution pattern on the pyridine ring plays a crucial role in determining the compound's pharmacokinetic properties. The methyl group at the 6-position contributes to hydrophobicity, while the amine group at the 2-position introduces hydrogen bonding capabilities, which are essential for interactions within biological systems.

The substituents attached to the amine group further enhance the compound's functionality. The propargyl group (C≡CCH₂-) is known for its ability to participate in click chemistry reactions, making it a valuable component in the synthesis of larger molecular frameworks. On the other hand, the triazole-containing ethyl group introduces heterocyclic aromaticity, which can improve the compound's electronic properties and potentially enhance its activity as a ligand or catalyst.

Recent advancements in computational chemistry have allowed researchers to predict the potential biological activities of this compound. Molecular docking studies suggest that 6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine may exhibit affinity towards various protein targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Researchers have also explored green chemistry approaches to minimize environmental impact during its production.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies indicate that under aerobic conditions, the compound undergoes oxidative cleavage of the propargyl group, leading to the formation of less complex intermediates. These findings are important for ensuring sustainable practices in chemical manufacturing.

In conclusion, 6-Methyl-N-2-propyn-1-yl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinemethanamine represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research into drug development and advanced materials. As ongoing studies continue to uncover its potential, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.

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